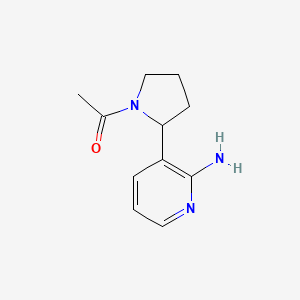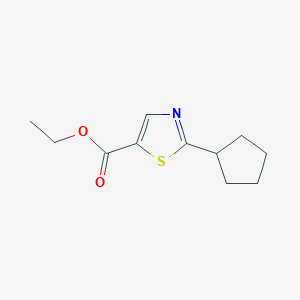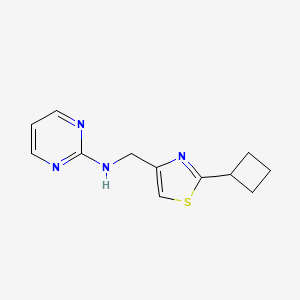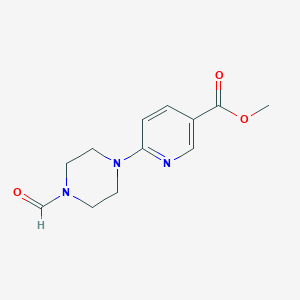
Methyl 6-(4-formylpiperazin-1-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(4-formylpiperazin-1-yl)nicotinate is an organic compound with the chemical formula C12H16N2O3 It is a derivative of nicotinic acid and contains a piperazine ring substituted with a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-formylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine. One common method includes the esterification of nicotinic acid to form methyl nicotinate, followed by the introduction of the piperazine ring through nucleophilic substitution. The formyl group is then introduced via formylation reactions using reagents such as formic acid or formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(4-formylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 6-(4-carboxypiperazin-1-yl)nicotinate.
Reduction: Methyl 6-(4-hydroxymethylpiperazin-1-yl)nicotinate.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(4-formylpiperazin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 6-(4-formylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperazine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: Lacks the piperazine ring and formyl group.
Methyl 6-(piperazin-1-yl)nicotinate: Similar structure but without the formyl group.
Methyl 6-(4-methylpiperazin-1-yl)nicotinate: Contains a methyl group instead of a formyl group on the piperazine ring.
Uniqueness
Methyl 6-(4-formylpiperazin-1-yl)nicotinate is unique due to the presence of both the formyl group and the piperazine ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
methyl 6-(4-formylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-18-12(17)10-2-3-11(13-8-10)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
KBQAOZVDCIFEEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


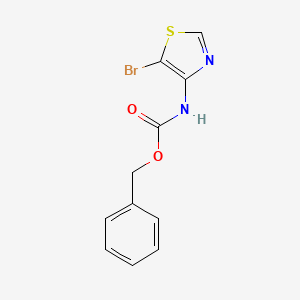

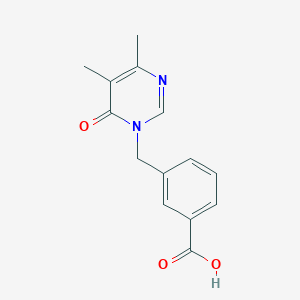


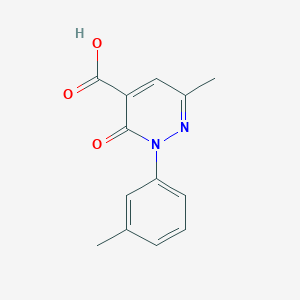
![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
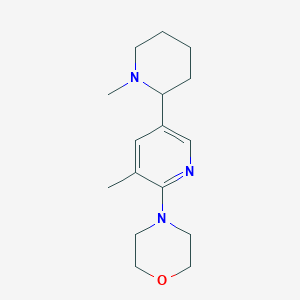
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)

